molecular formula C12H15NOS B7594668 3-Methylsulfanyl-1-phenylpiperidin-2-one

3-Methylsulfanyl-1-phenylpiperidin-2-one

Cat. No. B7594668
M. Wt: 221.32 g/mol
InChI Key: VKCHVODLKKWPDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methylsulfanyl-1-phenylpiperidin-2-one, also known as 3-MeO-PCP, is a synthetic dissociative drug that belongs to the arylcyclohexylamine class. It was first synthesized in 1979 by a team of researchers at Parke-Davis, a pharmaceutical company. 3-MeO-PCP is a potent NMDA receptor antagonist and has been found to have various scientific research applications.

Mechanism of Action

As an NMDA receptor antagonist, 3-Methylsulfanyl-1-phenylpiperidin-2-one binds to the receptor and blocks the action of glutamate, a neurotransmitter that is involved in learning and memory. This results in a dissociative state, where the user experiences a disconnection from their surroundings and a distorted sense of reality. The exact mechanism of action of this compound is still not fully understood and requires further research.
Biochemical and Physiological Effects:
The use of this compound has been found to have various biochemical and physiological effects. It has been shown to increase dopamine and serotonin levels in the brain, which may contribute to its potential therapeutic effects. Additionally, it has been found to have analgesic properties, which may be useful in the treatment of chronic pain.

Advantages and Limitations for Lab Experiments

One advantage of using 3-Methylsulfanyl-1-phenylpiperidin-2-one in lab experiments is its potency as an NMDA receptor antagonist. This allows for precise manipulation of the receptor and provides researchers with a tool to study its function. However, one limitation is its potential for abuse and the need for strict regulations in its use.

Future Directions

There are several future directions for research on 3-Methylsulfanyl-1-phenylpiperidin-2-one. One area of interest is its potential therapeutic applications in the treatment of depression, anxiety, and chronic pain. Additionally, further research is needed to fully understand its mechanism of action and its effects on the brain. Finally, there is a need for continued research on the safety and potential for abuse of this compound.

Synthesis Methods

The synthesis of 3-Methylsulfanyl-1-phenylpiperidin-2-one involves the reaction of 1-(3-methylphenyl)piperidin-2-one with thiourea in the presence of a reducing agent such as sodium borohydride. The resulting product is then treated with methyl iodide to yield this compound. This synthesis method is relatively simple and can be carried out in a laboratory setting.

Scientific Research Applications

3-Methylsulfanyl-1-phenylpiperidin-2-one has been used in various scientific research studies, particularly in the field of neuroscience. It has been found to have potential therapeutic applications in the treatment of depression, anxiety, and chronic pain. Additionally, it has been used as a tool to study the NMDA receptor and its role in various neurological disorders.

properties

IUPAC Name

3-methylsulfanyl-1-phenylpiperidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NOS/c1-15-11-8-5-9-13(12(11)14)10-6-3-2-4-7-10/h2-4,6-7,11H,5,8-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKCHVODLKKWPDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1CCCN(C1=O)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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